4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid.
Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced through a reaction with 2-chloropyrimidine, followed by further modifications.
Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with a benzamide derivative under suitable conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Chemical Biology: Employed in the design of chemical probes to study cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleophilic sites on proteins, while the pyrrolidine group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Benzamide Derivatives: Compounds such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonyl)benzamide.
Uniqueness
4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its combination of a pyrimidine ring with a pyrrolidine group and a benzamide core. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C26H31N5O2 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-butoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H31N5O2/c1-3-4-17-33-23-13-7-20(8-14-23)26(32)30-22-11-9-21(10-12-22)29-24-18-25(28-19(2)27-24)31-15-5-6-16-31/h7-14,18H,3-6,15-17H2,1-2H3,(H,30,32)(H,27,28,29) |
InChI Key |
DYZZMANHINHTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Origin of Product |
United States |
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